2-chloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
2-chloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide is an organic compound with the molecular formula C21H19ClN2O4S and a molecular weight of 430.90456 g/mol . This compound is characterized by its complex structure, which includes a chloro-substituted benzamide core and a sulfonyl group attached to an ethoxyaniline moiety.
Preparation Methods
The synthesis of 2-chloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonylation: Introduction of the sulfonyl group to the amine.
Coupling: Coupling the sulfonylated amine with a chloro-substituted benzamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
2-chloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. It has been shown to increase cGMP levels in cultured cells, leading to vasorelaxation and phosphorylation of cGMP kinase substrates . These effects are mediated through pathways involving nitric oxide and cyclic GMP signaling.
Comparison with Similar Compounds
2-chloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide can be compared with other sulfonylated benzamides and chloro-substituted anilines. Similar compounds include:
- 4-chloro-N-(4-sulfamoylphenyl)benzamide
- 2-chloro-N-(4-aminophenyl)benzamide
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H19ClN2O4S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-chloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-2-28-17-11-7-16(8-12-17)24-29(26,27)18-13-9-15(10-14-18)23-21(25)19-5-3-4-6-20(19)22/h3-14,24H,2H2,1H3,(H,23,25) |
InChI Key |
OPPSZCLLLRXMIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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